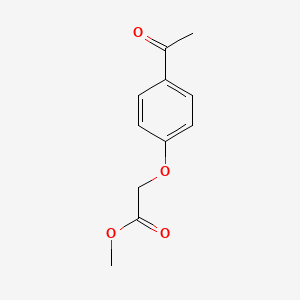

Methyl 2-(4-acetylphenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-acetylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVMGSYGCXYTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978811 | |

| Record name | Methyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-28-2 | |

| Record name | NSC49804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Chemical Class: Phenoxyacetates and Acetophenone Derivatives in Synthetic Chemistry

The structural framework of Methyl 2-(4-acetylphenoxy)acetate incorporates functionalities from both phenoxyacetates and acetophenone (B1666503) derivatives, each of which holds a significant place in synthetic chemistry.

Phenoxyacetates are a class of organic compounds characterized by a phenoxy group linked to an acetate (B1210297) moiety. The ether linkage and the ester group provide multiple sites for chemical modification. Phenylacetic acid and its derivatives are known to be involved in various biological pathways and are used as precursors in the manufacturing of pharmaceuticals. For instance, they are the structural backbone of drugs like aceclofenac, an anti-inflammatory agent, and are investigated for the treatment of hyperammonemia. drugbank.comdrugbank.com The synthesis of phenoxyacetates can be achieved through methods such as the reaction of a phenol (B47542) with an acetic acid derivative. drugbank.com

Acetophenone derivatives are aromatic ketones that are widely utilized as intermediates in organic synthesis. nih.gov The acetyl group is a versatile functional handle, enabling a variety of chemical transformations. rasayanjournal.co.in The Friedel-Crafts acylation is a classic method for the synthesis of acetophenones, though other methods exist. nih.gov Acetophenone and its substituted analogs are precursors to a wide range of biologically active molecules, including those with antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory properties. rasayanjournal.co.innih.govrsc.org Research has shown that substitutions on the phenyl ring of acetophenone can significantly influence the biological activity of the resulting compounds. rsc.org

Research Significance of Methyl 2 4 Acetylphenoxy Acetate in Contemporary Organic Chemistry

The research significance of Methyl 2-(4-acetylphenoxy)acetate lies in its potential as a bifunctional building block for the synthesis of more complex molecules with potential pharmacological applications. The presence of both the phenoxyacetate (B1228835) and the acetophenone (B1666503) moieties within the same molecule offers multiple reactive sites for further chemical elaboration.

The acetophenone part of the molecule can be a precursor for the formation of hydrazones, which are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects. rasayanjournal.co.in Furthermore, acetophenone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases. rsc.org The para-substitution pattern on the phenyl ring is often explored in structure-activity relationship studies.

The phenoxyacetate portion of the molecule is also of significant interest. For example, the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), a derivative of aspirin, has been reported, and it has shown considerable in-vitro anti-proliferative activity against a panel of 60 human cancer cell lines. nih.goviucr.org This highlights the potential of the 4-acetylphenyl moiety in the design of new therapeutic agents. The synthesis of related compounds, such as methyl 2-(4-acetylphenoxy)propanoate, further demonstrates the accessibility of this class of molecules for research and development. prepchem.com

Scope and Objectives of Academic Investigation in Methyl 2 4 Acetylphenoxy Acetate Chemistry

Esterification Reactions for Methyl 2-(4-acetylphenoxy)acetate Construction

Esterification is a fundamental process in the synthesis of Methyl 2-(4-acetylphenoxy)acetate, involving the reaction of a carboxylic acid with an alcohol to form an ester and water. This section explores both conventional and catalyzed approaches to this crucial transformation.

Conventional Esterification Approaches and Optimization

The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol, which often serves as the solvent. masterorganicchemistry.com For the synthesis of phenoxyacetate esters, phenoxyacetic acid can be reacted with an alcohol, such as methanol, in the presence of an acid catalyst to yield the corresponding ester. google.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Catalyzed Esterification Strategies and Conditions

Various catalysts can be employed to facilitate esterification. Strong acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly used. masterorganicchemistry.com The use of solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) and their metal-exchanged derivatives (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺, Ce³⁺, or Zr⁴⁺-montmorillonites), presents an environmentally friendly alternative to corrosive mineral acids. google.com These clay catalysts have been successfully used in the esterification of various alcohols with acetic acid. google.com

In one patented method, the ester of 2,4-dichlorophenoxyacetic acid is produced by reacting phenoxyacetic acid with chlorine in an alcohol solvent in the presence of phenothiazine (B1677639) and dimethylamino pyridine (B92270) as catalysts, followed by esterification with an acid catalyst. google.com Another approach involves the use of a strong-acid cation exchange resin as a catalyst for the reaction between phenoxyacetic acid and allyl alcohol. google.com The concentration of the catalyst can influence the reaction rate and yield. For instance, in certain processes using alkyl-substituted benzene (B151609) sulfonic acid catalysts, the concentration is maintained between 0.1 to 5.0 wt. % acidity. googleapis.com

Alkylation and Arylation Routes to the Phenoxyacetate Core Structure

The formation of the ether linkage is a key step in constructing the phenoxyacetate core. This can be accomplished through various alkylation and arylation strategies.

Direct Alkylation of Phenolic Precursors to form Phenoxy Ethers

A common and direct method for synthesizing the phenoxy ether linkage is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In the context of Methyl 2-(4-acetylphenoxy)acetate, this would typically involve the reaction of the potassium salt of 4-hydroxyacetophenone with a haloacetate ester, such as methyl chloroacetate or methyl bromoacetate. prepchem.comprepchem.com

For example, the synthesis of a related compound, methyl 2-(4-acetylphenoxy)propanoate, was achieved by reacting the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate (B1255678) in dimethylformamide (DMF) at 80°-90° C, resulting in a 76% yield. prepchem.com Similarly, methyl 2-methoxy-4-acetylphenoxyacetate can be synthesized by reacting methyl bromoacetate with 2-methoxy-4-acetylphenol. prepchem.com The choice of solvent and base is crucial for the success of this reaction.

Etherification Pathways for the Acetylphenoxy Moiety Formation

Etherification can also be achieved under different conditions and with various reagents. Patented procedures describe the preparation of phenoxyacetic acid derivatives by reacting a salt of a phenol (B47542) or methylphenol with a salt of chloroacetic acid in a suitable solvent with a catalyst. patsnap.com Another patented process details the preparation of [4-[3,3-Bis-(4-bromo-phenyl)-allyloxy]-2-methyl-phenoxy]-acetic acid by reacting a phenol derivative with an alkylating agent in the presence of a base and an optional catalyst like sodium or potassium iodide. google.com

Acylation Reactions in the Methyl 2-(4-acetylphenoxy)acetate Framework

Acylation reactions are crucial for introducing the acetyl group onto the phenyl ring of the phenoxyacetate structure.

The Friedel-Crafts acylation is a classic method for forming C-C bonds to aromatic rings. researchgate.net This reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net For the synthesis of 4-hydroxyacetophenone, a key precursor, phenol can be acylated with acetyl chloride. However, this can lead to a mixture of ortho and para isomers. researchgate.net To achieve regioselectivity for the para position, trifluoromethanesulfonic acid (TfOH) can be used as a solvent and catalyst. researchgate.net

Another approach to acylation involves the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone with the aid of a Lewis acid catalyst. Alternatively, acylation can be enhanced by forming an intermediate aromatic ester from acetic acid and a phenolic compound, which then rearranges to the corresponding acetophenone. osti.gov The Nencki reaction, which involves the acylation of phenols with carboxylic acids or anhydrides in the presence of zinc chloride, is another relevant method. ajptr.com

A different synthetic strategy involves the acylation of an amine. For instance, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297) was synthesized by reacting 4'-aminoacetophenone (B505616) with 2-(chlorocarbonyl)phenyl acetate in the presence of triethylamine. iucr.orgnih.gov

This article explores the synthetic methodologies for Methyl 2-(4-acetylphenoxy)acetate and its related analogs, delving into both traditional and modern approaches. The content is structured to provide a comprehensive overview of acylation techniques, advanced catalytic systems, and process optimization strategies pertinent to the synthesis of this class of compounds.

1 Acylation of Aromatic Substrates

Acylation of aromatic compounds is a fundamental method for the formation of carbon-carbon bonds and is crucial in the synthesis of aromatic ketones, which are valuable intermediates in various industries, including pharmaceuticals and fragrances. chemcess.com The most common method for this transformation is the Friedel-Crafts acylation, which involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. chemcess.com

For the synthesis of compounds like Methyl 2-(4-acetylphenoxy)acetate, the aromatic substrate is a phenoxyacetate derivative. The acylation introduces an acetyl group onto the aromatic ring. The choice of acylating agent and catalyst is critical to the success of the reaction. Common acylating agents include acetyl chloride and acetic anhydride. chemcess.com Lewis acids such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are frequently employed as catalysts. chemcess.com

The reactivity of the aromatic substrate plays a significant role in the outcome of the acylation. Electron-donating groups on the aromatic ring, such as alkoxy groups (-OR), activate the ring towards electrophilic substitution, facilitating the acylation process. osti.gov For instance, the acylation of toluene (B28343) using acetyl chloride and aluminum chloride can yield 4-methylacetophenone with high selectivity. chemcess.com

A general representation of the acylation of a substituted phenoxyacetate is shown below:

Table 1: Examples of Acylating Agents and Catalysts in Friedel-Crafts Acylation

| Acylating Agent | Aromatic Substrate | Product | Catalyst | Reference |

| Acetic anhydride | Benzene | Acetophenone | AlCl₃ | chemcess.com |

| Acetyl chloride | Toluene | 4-Methylacetophenone | AlCl₃ | chemcess.com |

| Acetyl chloride | Anisole | p-Methoxyacetophenone | H-ZSM5 | osti.gov |

2 Directed Acylation Methodologies for Regioselective Synthesis

Achieving regioselectivity in the acylation of substituted aromatic compounds is a significant challenge. The position of the incoming acyl group is directed by the substituents already present on the aromatic ring. For phenoxyacetate derivatives, the ether linkage can direct the acylation to the ortho or para position. However, to achieve high regioselectivity, especially when multiple positions are activated, directed acylation methodologies are employed.

One approach to control regioselectivity is through the use of directing groups. These groups can coordinate with the catalyst and the acylating agent, delivering the acyl group to a specific position. Another strategy involves the use of specific catalysts that exhibit shape selectivity, favoring the formation of one isomer over others. Zeolites, for example, can provide a constrained environment that directs the acylation to the less sterically hindered position.

Enzymatic acylation offers a powerful tool for achieving high regioselectivity. psu.edunih.gov Lipases, for instance, can selectively acylate specific hydroxyl groups on a molecule, a principle that can be extended to the regioselective modification of aromatic compounds. psu.edunih.gov For example, lipase (B570770) from Pseudomonas cepacia has been used for the selective acylation of the primary hydroxyl group of carbohydrates. psu.edu While not a direct acylation of the aromatic ring, this highlights the potential of biocatalysts in achieving high selectivity.

Mechanistic Investigations of Reactions Involving Methyl 2 4 Acetylphenoxy Acetate

Elucidation of Reaction Pathways and Identification of Intermediate Species

The most common and direct method for synthesizing Methyl 2-(4-acetylphenoxy)acetate is through a variation of the Williamson ether synthesis. This reaction pathway involves the nucleophilic substitution of a halide from a methylating agent by the phenoxide ion derived from 4-hydroxyacetophenone.

The reaction proceeds through a well-established S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The key steps are:

Formation of the Phenoxide Intermediate: The first step involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone using a suitable base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). youtube.comchemistnotes.com This acid-base reaction generates the 4-acetylphenoxide ion, which is a potent nucleophile. The phenoxide ion is the key reactive intermediate in this synthesis.

Reaction: 4-HOC₆H₄C(O)CH₃ + Base → [4-⁻OC₆H₄C(O)CH₃] + [H-Base]⁺

Nucleophilic Attack: The generated 4-acetylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br). youtube.commasterorganicchemistry.com

Concerted Displacement: The reaction follows a concerted mechanism, meaning the bond formation between the phenoxide oxygen and the methyl group's carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group (e.g., iodide or bromide). wikipedia.org This backside attack results in the inversion of stereochemistry if a chiral electrophile were used, a hallmark of the S\textsubscriptN2 pathway. masterorganicchemistry.comlumenlearning.com

A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, from eugenol (B1671780) and ethyl chloroacetate (B1199739) in the presence of K₂CO₃, confirms this S\textsubscriptN2 pathway. In this case, the potassium salt of eugenol is formed as an intermediate, which then attacks the ethyl chloroacetate.

The synthesis of another analogous compound, methyl 2-(4-acetylphenoxy)propanoate, is achieved by reacting the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate (B1255678), further illustrating this common reaction pathway.

Role of Catalysts in Promoting Chemical Transformations and Enhancing Selectivity

Catalysts play a pivotal role in the synthesis of Methyl 2-(4-acetylphenoxy)acetate, primarily by facilitating the formation of the reactive phenoxide intermediate and by enhancing reaction rates under milder conditions.

Base Catalysis: The base is arguably the most critical component in initiating the reaction. While it is consumed in a stoichiometric amount during the deprotonation step, its function is catalytic in the sense that it generates the highly reactive nucleophile necessary for the reaction to proceed at a practical rate. The choice of base can influence the reaction's efficiency. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation of the phenol (B47542). youtube.com Milder bases like potassium carbonate (K₂CO₃) are also effective and are often used in polar aprotic solvents like DMF or acetonitrile (B52724).

Phase-Transfer Catalysis (PTC): A significant enhancement in the reaction rate and yield can be achieved using phase-transfer catalysis, especially in solid-liquid systems (S-L PTC). crdeepjournal.orgijche.com In the synthesis of Methyl 2-(4-acetylphenoxy)acetate, the reactants are often in different phases: the solid potassium or sodium salt of 4-hydroxyacetophenone and the methylating agent dissolved in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid phase into the organic phase. crdeepjournal.orgresearchgate.net The lipophilic cation of the catalyst pairs with the phenoxide anion, creating a soluble ion pair in the organic solvent, which can then readily react with the methylating agent.

The mechanism of S-L PTC involves:

Formation of the catalyst-phenoxide ion pair at the solid-liquid interface.

Transport of this ion pair into the bulk organic phase.

S\textsubscriptN2 reaction with the methylating agent to form the product and regenerate the catalyst's cation with the leaving group anion.

The catalyst cation returns to the interface to repeat the cycle.

This technique offers several advantages, including the use of inexpensive inorganic bases, milder reaction temperatures, and increased reaction rates. crdeepjournal.org A kinetic study on the synthesis of ethyl 2-(4-nitrophenoxy)acetate demonstrated that the use of a phase-transfer catalyst under sonication significantly enhances the reaction rate. ijche.com

Alternative Catalytic Systems: For related etherification reactions, other catalytic systems have been explored. For instance, a variation of the Williamson synthesis uses silver oxide (Ag₂O), which allows the reaction to proceed under milder conditions without the need for a strong base. libretexts.org In other contexts, such as the preparation of methyl phenoxyacetate (B1228835), solid catalysts like aluminum phosphate (B84403) molecular sieves have been used to replace corrosive liquid acids like sulfuric acid, thereby reducing byproducts and environmental impact.

Table 1: Comparison of Catalytic Systems for Williamson Ether Synthesis and Related Reactions

| Catalyst System | Role of Catalyst | Typical Reactants | Advantages |

| Base Catalysis (e.g., K₂CO₃, NaH) | Deprotonates the phenol to form the nucleophilic phenoxide intermediate. | 4-Hydroxyacetophenone, Methyl Halide | Simple, effective, widely used. |

| Phase-Transfer Catalysis (e.g., TBAB) | Transports the phenoxide anion from a solid/aqueous phase to the organic phase. | Potassium salt of 4-hydroxyacetophenone, Methyl Halide | Increased reaction rates, milder conditions, use of inexpensive bases. crdeepjournal.orgijche.com |

| Silver(I) Oxide (Ag₂O) | Activates the alkyl halide, avoiding the need for a strong base. | Alcohol, Alkyl Halide | Milder reaction conditions. libretexts.org |

| Aluminum Phosphate Molecular Sieve | Acts as a solid acid catalyst for esterification. | Phenoxyacetic acid, Methanol | Reduced byproducts, less corrosion, environmentally friendlier. |

Kinetic Studies for Reaction Rate Determination and Rate-Limiting Steps

Kinetic studies are essential for understanding the factors that influence the speed of a reaction and for identifying the slowest, or rate-limiting, step. For the synthesis of Methyl 2-(4-acetylphenoxy)acetate via the S\textsubscriptN2 pathway, the rate-limiting step is the single, concerted bimolecular collision between the 4-acetylphenoxide ion and the methylating agent. wikipedia.org

Rate = k[4-acetylphenoxide⁻][methyl halide]

A kinetic study on the analogous phase-transfer catalyzed synthesis of ethyl 2-(4-nitrophenoxy)acetate provides a valuable model. ijche.com In such a study, the reaction is typically monitored by taking aliquots from the reaction mixture at different time intervals and analyzing the concentration of reactants or products using techniques like gas chromatography (GC). ijche.com

Under pseudo-first-order conditions (where one reactant, like the methylating agent, is in large excess), the rate equation simplifies, and the apparent rate constant (k\textsubscriptapp) can be determined more easily. ijche.com

Key parameters investigated in kinetic studies include:

Effect of Temperature: Reaction rates generally increase with temperature, following the Arrhenius equation. This allows for the determination of the activation energy (Ea) of the reaction.

Effect of Catalyst Loading: In PTC systems, increasing the amount of catalyst generally increases the reaction rate up to a certain point, after which the rate may level off as the interfacial transport is no longer the sole rate-limiting factor. ijche.com

Effect of Reactant Concentrations: Varying the initial concentrations of the phenoxide and the alkylating agent helps to confirm the order of the reaction with respect to each reactant.

Effect of Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can solvate the cation while leaving the anion relatively free and more nucleophilic.

Table 2: Hypothetical Kinetic Data for the Synthesis of Methyl 2-(4-acetylphenoxy)acetate based on Analogous Reactions

This table illustrates the expected effect of various parameters on the reaction rate, based on findings from similar syntheses. ijche.com

| Parameter | Condition | Apparent Rate Constant (k\textsubscriptapp) (min⁻¹) |

| Temperature | 40 °C | 0.015 |

| 50 °C | 0.032 | |

| 60 °C | 0.065 | |

| Catalyst Loading (TBAB) | 1 mol% | 0.021 |

| 2 mol% | 0.032 | |

| 3 mol% | 0.040 | |

| Solvent | Toluene (B28343) | 0.018 |

| Acetonitrile | 0.032 | |

| DMF | 0.045 |

Computational Mechanistic Studies (e.g., Transition State Analysis, Reaction Coordinate Mapping)

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) and ab initio methods (like Hartree-Fock) can be used to model the reaction pathway for the synthesis of Methyl 2-(4-acetylphenoxy)acetate. masterorganicchemistry.com

Transition State Analysis: For the S\textsubscriptN2 reaction, a key goal of computational studies is to locate and characterize the transition state. This involves calculating the geometry of the species at the highest point of the energy barrier between reactants and products. In this transition state, the C-O bond is partially formed, and the C-halide bond is partially broken. The acetylphenoxy group and the leaving group are arranged in a trigonal bipyramidal geometry around the central carbon atom. Computational analysis can confirm a true transition state by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Reaction Coordinate Mapping: By calculating the energy of the system at various points along the reaction pathway (the reaction coordinate), a potential energy surface can be mapped out. This provides a visual representation of the reaction profile, including the energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactants to the transition state gives the activation energy (Ea) of the reaction, which can be compared with experimental values obtained from kinetic studies.

Investigating Mechanistic Details: Computational studies can also be used to:

Compare the activation barriers for different leaving groups (e.g., I vs. Br vs. Cl) to predict relative reactivity.

Analyze the charge distribution in the reactants and transition state to understand the electronic factors governing the reaction.

Model the effect of the solvent on the reaction pathway, explaining why certain solvents accelerate the reaction more than others.

For example, a computational study on (4-Chloro-2-methylphenoxy)acetic acid used HF and DFT methods to analyze its molecular structure and properties, demonstrating the utility of these approaches for understanding related phenoxy-containing compounds. masterorganicchemistry.com Similarly, theoretical studies were used to propose the mechanism for the carbonylation of aryl methyl ethers to form aryl acetates, highlighting the power of computation in elucidating complex reaction pathways. nih.gov

Theoretical Chemistry and Computational Modeling of Methyl 2 4 Acetylphenoxy Acetate

Quantum Chemical Calculations (DFT, HF methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. The two most common and powerful methods for this are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has become the most popular method for quantum chemical calculations in chemistry and materials science. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than many other high-level methods while providing a good balance of accuracy. Various exchange-correlation functionals are used within DFT to approximate the complex electron-electron interactions.

Hartree-Fock (HF) Method is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than accounting for instantaneous electron correlation. While HF is a foundational method, it is often less accurate than modern DFT methods for many applications due to the neglect of electron correlation. However, it serves as a good starting point for more advanced correlated methods.

A computational study of Methyl 2-(4-acetylphenoxy)acetate would typically begin with geometry optimization using both DFT and HF methods with a suitable basis set (e.g., 6-31G*, 6-311++G(d,p), or the cc-pVTZ series) to find the most stable three-dimensional structure of the molecule.

The electronic structure of a molecule is key to its chemical properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Molecular Orbitals are mathematical functions describing the location and wave-like behavior of an electron in a molecule. Visualizing the spatial distribution of the HOMO and LUMO of Methyl 2-(4-acetylphenoxy)acetate would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For instance, the HOMO is often located on electron-rich parts of a molecule, such as the phenoxy oxygen or the aromatic ring, while the LUMO is often centered on electron-deficient sites, like the carbonyl carbons.

A detailed computational analysis would provide the specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap, as well as visualizations of these orbitals. However, a comprehensive search of scientific literature did not yield specific HOMO/LUMO energy values or molecular orbital diagrams for Methyl 2-(4-acetylphenoxy)acetate.

Table 1: Hypothetical Data from Electronic Structure Analysis

| Parameter | Expected Information |

| HOMO Energy | A negative energy value in electron volts (eV) or Hartrees. |

| LUMO Energy | A less negative or positive energy value in eV or Hartrees. |

| HOMO-LUMO Gap | A positive energy value in eV or Hartrees, indicating chemical stability. |

The electrostatic potential (ESP) surface and charge distribution analysis provide a visual and quantitative understanding of how charge is distributed within a molecule.

Electrostatic Potential (ESP) Surface: An ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This creates a color-coded map where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-deficient, attractive to nucleophiles). Green and yellow represent intermediate potentials. For Methyl 2-(4-acetylphenoxy)acetate, one would expect to see negative potential around the carbonyl oxygens and the phenoxy oxygen, and positive potential around the acidic protons.

Charge Distribution Analysis: This involves calculating the partial atomic charges on each atom in the molecule. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory can be used to assign these charges. This data quantifies the electron distribution and helps to identify electrophilic and nucleophilic centers.

Specific ESP maps and partial atomic charge data for Methyl 2-(4-acetylphenoxy)acetate are not available in the public domain based on conducted literature searches.

Dipole Moment: It is a vector quantity that arises from the separation of positive and negative charges within a molecule. A non-zero dipole moment indicates that the molecule is polar. The magnitude of the dipole moment is typically reported in Debye (D). Computational methods can accurately predict the magnitude and direction of the molecular dipole moment. For Methyl 2-(4-acetylphenoxy)acetate, the presence of electronegative oxygen atoms would lead to a significant dipole moment, making it a polar molecule.

A computational study would provide a precise value for the dipole moment of Methyl 2-(4-acetylphenoxy)acetate. However, a specific computed value for the dipole moment of Methyl 2-(4-acetylphenoxy)acetate could not be found in the searched scientific literature.

Thermodynamic Parameter Computations for Reaction Energetics

Computational chemistry can be used to calculate key thermodynamic parameters that govern the energetics of chemical reactions. These parameters are crucial for predicting the feasibility and spontaneity of reactions involving Methyl 2-(4-acetylphenoxy)acetate.

Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's stability.

Gibbs Free Energy of Formation (ΔGf°): The standard Gibbs free energy of formation indicates the spontaneity of the formation of the compound from its elements. A negative value suggests a spontaneous process.

Reaction Enthalpy (ΔHrxn): This is the heat absorbed or released during a chemical reaction. It can be calculated from the enthalpies of formation of the reactants and products.

Gibbs Free Energy of Reaction (ΔGrxn): This parameter determines the spontaneity of a reaction at constant temperature and pressure. A negative value indicates a spontaneous reaction.

These thermodynamic parameters would be calculated from the vibrational frequencies obtained after geometry optimization. While these calculations are standard, specific thermodynamic data for reactions involving Methyl 2-(4-acetylphenoxy)acetate are not documented in the available literature.

Table 2: Examples of Computable Thermodynamic Parameters

| Parameter | Description |

| Standard Enthalpy of Formation | The heat change upon forming 1 mole of the compound from its elements. |

| Standard Gibbs Free Energy of Formation | The free energy change upon forming 1 mole of the compound from its elements. |

| Entropy | A measure of the disorder or randomness of the molecule. |

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness)

Conceptual DFT provides a set of chemical reactivity descriptors that are derived from the electronic structure of a molecule. These descriptors help to rationalize and predict the chemical reactivity.

Chemical Potential (μ): This is related to the escaping tendency of electrons from a system and is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is approximated as half of the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): This global reactivity index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Calculated values for these reactivity descriptors for Methyl 2-(4-acetylphenoxy)acetate would provide a quantitative measure of its reactivity profile. However, a literature search did not yield these specific values for the title compound.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks and Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Theoretical Frameworks: QSAR models are built by developing a regression or classification model that correlates molecular descriptors with an observed activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Descriptors: A wide range of molecular descriptors can be calculated to represent the physicochemical properties of a molecule. These can be categorized as:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Connectivity indices, shape indices, etc.

Geometrical (3D): Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial charges, etc.

For a compound like Methyl 2-(4-acetylphenoxy)acetate, a QSAR study would typically involve synthesizing and testing a series of related analogues to build a model. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. While the principles of QSAR are well-established, no specific QSAR studies focusing on Methyl 2-(4-acetylphenoxy)acetate were found in the public literature.

Correlation of Structural Descriptors with Reactivity or Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies on phenoxyacetate (B1228835) and related derivatives have established correlations between specific molecular descriptors and their biological activities. These descriptors, which include electronic, hydrophobic, and steric parameters, are calculated using computational methods and can predict the reactivity and selectivity of compounds.

Electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For a series of phenoxyacetate derivatives, it is plausible that substituents on the phenyl ring would significantly modulate these electronic properties. The acetyl group at the para-position in Methyl 2-(4-acetylphenoxy)acetate, being an electron-withdrawing group, would be expected to lower both the HOMO and LUMO energy levels. This, in turn, influences the molecule's susceptibility to nucleophilic and electrophilic attack.

To illustrate the correlation between structural descriptors and reactivity, the following hypothetical data for a series of related phenoxyacetate derivatives is presented.

Hypothetical Correlation of Descriptors with Reactivity for a Phenoxyacetate Series

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | LogP | Predicted Reactivity Index |

|---|---|---|---|---|---|

| 1 | H | -6.2 | -1.1 | 2.1 | 0.5 |

| 2 | 4-Cl | -6.4 | -1.3 | 2.8 | 0.6 |

| 3 | 4-CH3 | -6.0 | -1.0 | 2.6 | 0.4 |

| 4 | 4-NO2 | -6.8 | -1.8 | 1.9 | 0.8 |

| 5 | 4-COCH3 | -6.6 | -1.5 | 2.0 | 0.7 |

Note: This table is for illustrative purposes and does not represent actual experimental data for Methyl 2-(4-acetylphenoxy)acetate.

Molecular Docking and Interaction Studies Focusing on Theoretical Binding Modes with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule with a specific protein target.

Given the structural motifs present in Methyl 2-(4-acetylphenoxy)acetate, potential molecular targets could include enzymes and receptors implicated in various diseases, such as cancer. For instance, studies on analogous compounds have explored their binding to protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A theoretical docking study of Methyl 2-(4-acetylphenoxy)acetate with a hypothetical cancer-related protein kinase could reveal key interactions. The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues in the protein's active site, such as lysine (B10760008) or arginine. The phenoxy moiety can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. Furthermore, the ester group could also participate in hydrogen bonding or polar interactions.

The following table illustrates hypothetical binding affinities and key interactions for a series of phenoxyacetate derivatives with a putative protein target.

Hypothetical Molecular Docking Results for a Phenoxyacetate Series

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | Kinase A | -6.5 | LYS12, LEU88 |

| 2 | Kinase A | -7.2 | LYS12, LEU88, VAL34 |

| 3 | Kinase A | -6.8 | LEU88, ILE15 |

| 4 | Kinase A | -8.1 | LYS12, ARG20, LEU88 |

| 5 | Kinase A | -7.8 | LYS12, ASN18, LEU88 |

Note: This table is for illustrative purposes and does not represent actual experimental data for Methyl 2-(4-acetylphenoxy)acetate.

These theoretical studies, while not specific to Methyl 2-(4-acetylphenoxy)acetate, provide a valuable framework for predicting its chemical behavior and potential as a bioactive molecule. Further dedicated computational and experimental work is necessary to validate these hypotheses and fully elucidate the compound's properties.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-(4-acetylphenoxy)acetate as a Building Block in Complex Molecule Construction

The unique structure of Methyl 2-(4-acetylphenoxy)acetate makes it an ideal starting material for synthesizing more elaborate molecular architectures. The acetyl group and the ester-linked side chain provide two distinct points for chemical modification, allowing for stepwise or concurrent synthetic strategies.

Calixpyrroles are macrocyclic compounds typically synthesized through the acid-catalyzed condensation of pyrrole (B145914) with a ketone. These molecules are known for their ability to bind anions and neutral molecules. While the classical synthesis often employs simple ketones like acetone, the use of functionalized ketones such as Methyl 2-(4-acetylphenoxy)acetate offers a direct route to more complex, functionalized calixpyrrole systems.

The condensation reaction involves the formation of a tetrapyrrolic macrocycle from four units of pyrrole and four units of the ketone. researchgate.net By using Methyl 2-(4-acetylphenoxy)acetate as the ketone component, a calix wikipedia.orgpyrrole bearing four pendant 2-(methoxycarbonyl)phenoxymethyl groups can be synthesized. These appended groups can enhance the solubility of the macrocycle or provide further sites for modification, potentially leading to new materials with tailored binding properties or applications in supramolecular chemistry. The general reaction for the synthesis of calix wikipedia.orgpyrroles from a ketone and pyrrole is catalyzed by acid.

Methyl 2-(4-acetylphenoxy)acetate is a valuable precursor for the synthesis of a variety of aromatic and heterocyclic compounds. researchgate.net The acetyl group is a key functional handle that can participate in numerous condensation and cyclization reactions.

A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base or acid catalyst. taylorandfrancis.comwikipedia.org This reaction produces a chalcone, an α,β-unsaturated ketone. Chalcones are important intermediates in the biosynthesis of flavonoids and serve as versatile starting materials for a wide array of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines. ugm.ac.idresearchgate.netresearchgate.net Starting with Methyl 2-(4-acetylphenoxy)acetate, a variety of chalcones with the persistent phenoxyacetate (B1228835) moiety can be prepared, which can then be cyclized to form complex heterocyclic structures. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Product (Chalcone Intermediate) |

| Methyl 2-(4-acetylphenoxy)acetate | Benzaldehyde | Methyl 2-(4-(3-phenylacryloyl)phenoxy)acetate |

| Methyl 2-(4-acetylphenoxy)acetate | 4-Chlorobenzaldehyde | Methyl 2-(4-(3-(4-chlorophenyl)acryloyl)phenoxy)acetate |

| Methyl 2-(4-acetylphenoxy)acetate | 4-Methoxybenzaldehyde | Methyl 2-(4-(3-(4-methoxyphenyl)acryloyl)phenoxy)acetate |

Furthermore, acetophenone derivatives are known to be useful synthons in various multicomponent reactions for the construction of highly substituted pyridines and indolizine (B1195054) derivatives. researchgate.net

Role in the Development of Novel Synthetic Methodologies (e.g., Aryne Chemistry)

While direct and extensive research on the application of Methyl 2-(4-acetylphenoxy)acetate in the development of novel synthetic methodologies is not widely documented, its structural features suggest a potential role as a versatile building block in modern organic synthesis, including the highly reactive field of aryne chemistry. The presence of an activated aromatic ring, a ketone functionality, and an ester group within the same molecule opens up various avenues for its utilization in the construction of complex molecular architectures.

Arynes are highly reactive intermediates, formally derived from the removal of two ortho substituents from an aromatic ring, resulting in a carbon-carbon triple bond within the ring. wiley-vch.de This strained triple bond readily undergoes a variety of transformations, making arynes powerful tools for the synthesis of substituted aromatic compounds. orgsyn.org The generation of arynes typically involves the use of strong bases or fluoride-induced elimination of ortho-silylaryl triflates. wiley-vch.dechemrxiv.org

The interaction of molecules with arynes can lead to a diverse array of products through nucleophilic addition, pericyclic reactions, and insertion reactions. orgsyn.org Although no specific studies detailing the reaction of Methyl 2-(4-acetylphenoxy)acetate with arynes have been found, the reactivity of its constituent functional groups allows for informed speculation on its potential behavior.

For instance, the enolate that can be formed from the acetyl group of Methyl 2-(4-acetylphenoxy)acetate could potentially act as a nucleophile, attacking the aryne intermediate. This would lead to the formation of a new carbon-carbon bond and the introduction of the entire phenoxyacetate moiety onto the newly formed aromatic ring. A similar reactivity has been observed in the acyl-alkylation of arynes with β-ketoesters. orgsyn.org

Furthermore, the phenoxy ether linkage itself could be a site of interaction. While less common, insertions of arynes into C-O bonds have been reported. The specific substitution pattern and electronic nature of Methyl 2-(4-acetylphenoxy)acetate would influence the regioselectivity of such reactions.

An illustrative, albeit indirect, connection to aryne chemistry can be seen in the synthesis of the isomeric compound, methyl 2-(2-acetylphenyl)acetate. This molecule has been prepared through the reaction of methyl acetoacetate (B1235776) with an aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of cesium fluoride. orgsyn.org This demonstrates the feasibility of using arynes to construct molecules with a similar substitution pattern to Methyl 2-(4-acetylphenoxy)acetate.

The potential applications of Methyl 2-(4-acetylphenoxy)acetate in other novel synthetic methodologies are also conceivable. The ketone and ester functionalities allow for a wide range of chemical transformations, positioning it as a valuable starting material or intermediate. For example, derivatives of similar structures have been investigated as acetylcholinesterase inhibitors, highlighting the potential for this class of compounds in medicinal chemistry. nih.gov

While the direct participation of Methyl 2-(4-acetylphenoxy)acetate in aryne chemistry remains a subject for future investigation, its chemical structure provides a strong basis for its potential as a valuable tool in the development of new synthetic methods.

Interactive Data Table: Potential Reactions in Aryne Chemistry

| Reactant | Potential Reaction Type | Plausible Product Class |

|---|---|---|

| Enolate of Methyl 2-(4-acetylphenoxy)acetate | Nucleophilic Addition | Substituted biaryl derivatives |

| Methyl 2-(4-acetylphenoxy)acetate | [4+2] Cycloaddition (as dienophile) | Benzo-fused heterocyclic compounds |

| Methyl 2-(4-acetylphenoxy)acetate | C-H bond insertion | Complex polycyclic aromatic systems |

Green Chemistry Principles in the Synthesis and Application of Methyl 2 4 Acetylphenoxy Acetate

Solvent Selection and Minimization Strategies for Sustainable Processes

The choice of solvent is a cornerstone of green chemistry as solvents constitute a significant portion of the waste generated in chemical processes. masterorganicchemistry.com Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the phenoxide ion and improve reaction rates. prepchem.comnumberanalytics.com However, these solvents are facing increasing regulatory pressure due to concerns about their toxicity and environmental persistence. seqens.com

Green solvent selection guides, developed by pharmaceutical companies and academic groups, offer a systematic approach to replacing hazardous solvents. These guides rank solvents based on safety, health, environmental impact, and industrial viability. chemicalbook.comsimplesolvents.com For the synthesis of Methyl 2-(4-acetylphenoxy)acetate, preferable alternatives to DMF and DMSO could include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or esters like ethyl acetate (B1210297), which are considered more environmentally friendly. seqens.com Another strategy is the use of phase-transfer catalysis (PTC), which can facilitate the reaction between the aqueous phenoxide salt and the organic haloacetate, potentially allowing the use of greener, less-toxic solvents or even water. ijche.comcrdeepjournal.org

Table 1: Comparison of Solvents for Williamson Ether Synthesis

| Solvent | Classification | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | Effective but reprotoxic; on REACH candidate list. seqens.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Effective, high boiling point makes removal energy-intensive. numberanalytics.com |

| Acetonitrile (B52724) | Polar Aprotic | Usable, but substitution is often advised due to toxicity. |

| Ethyl Acetate | Polar | Preferred/Recommended; lower toxicity, biodegradable. masterorganicchemistry.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Preferable alternative to THF; derived from renewable resources. seqens.com |

| Water | Protic | The greenest solvent, but requires techniques like PTC for this reaction. rsc.org |

Atom Economy and Reaction Efficiency Improvements

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis for Methyl 2-(4-acetylphenoxy)acetate, reacting the potassium salt of 4-hydroxyacetophenone with methyl chloroacetate (B1199739), produces potassium chloride as the main byproduct.

The theoretical atom economy can be calculated as follows: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Reaction: C₈H₇KO₂ (Potassium 4-acetylphenoxide) + C₃H₅ClO₂ (Methyl chloroacetate) → C₁₁H₁₂O₄ (Methyl 2-(4-acetylphenoxy)acetate) + KCl

Molecular Weight of Methyl 2-(4-acetylphenoxy)acetate: ~208.21 g/mol

Molecular Weight of Potassium 4-acetylphenoxide: ~174.24 g/mol

Molecular Weight of Methyl chloroacetate: ~108.52 g/mol

Molecular Weight of Potassium Chloride (byproduct): ~74.55 g/mol

Atom Economy Calculation: [208.21 / (174.24 + 108.52)] x 100% = 73.6%

Use of Renewable Feedstocks and Bio-based Approaches in Related Syntheses

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. The synthesis of Methyl 2-(4-acetylphenoxy)acetate relies on two primary precursors: 4-hydroxyacetophenone and a methyl haloacetate.

4-Hydroxyacetophenone: Conventionally derived from petrochemicals, 4-hydroxyacetophenone can be synthesized via the Fries rearrangement of phenyl acetate or the Friedel-Crafts acetylation of phenol (B47542). chemicalbook.comgoogle.com Greener routes are emerging that utilize bio-based feedstocks. Lignin, a complex polymer found in wood and a major byproduct of the paper industry, is a promising renewable source of aromatic compounds, including phenol and its derivatives. Research has demonstrated the feasibility of converting lignin-derived building blocks into 4-hydroxyacetophenone. prepchem.com

Methyl Chloroacetate: This reactant is typically produced through the esterification of chloroacetic acid with methanol. chemicalbook.comchemicalbook.com Chloroacetic acid itself is manufactured from acetic acid, which can be produced via fermentation of biomass, offering a renewable pathway. Methanol can also be produced from biomass or biogas, further enhancing the green credentials of the entire synthesis.

The transition to bio-based feedstocks for these precursors would significantly improve the life cycle sustainability of Methyl 2-(4-acetylphenoxy)acetate.

Energy Efficiency in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted Reactions)

Reducing the energy consumption of chemical processes is a critical aspect of green chemistry. Conventional methods for Williamson ether synthesis often require prolonged heating under reflux for several hours. rsc.org Modern energy sources can dramatically reduce reaction times and energy input.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating organic reactions, including the Williamson ether synthesis. numberanalytics.combenthamscience.com Microwaves directly heat the reactants, leading to rapid and uniform temperature increases that can reduce reaction times from hours to minutes. researchgate.net This not only saves energy but can also improve yields by minimizing the formation of degradation byproducts that can occur with prolonged heating. researchgate.net

Table 2: Comparison of Heating Methods for Williamson Ether Synthesis

| Method | Typical Reaction Time | Energy Input | Key Advantages |

| Conventional Heating | Several hours rsc.org | High | Well-established, simple equipment. |

| Microwave-Assisted | Minutes researchgate.net | Lower | Rapid heating, increased reaction rates, improved yields. benthamscience.com |

| Ultrasound-Assisted | Minutes to hours | Lower | Enhanced mass transfer, can be used at lower temperatures. ijche.com |

| Combined Microwave & Ultrasound | Minutes researchgate.netrsc.org | Low | Synergistic effect, often eliminates the need for a phase-transfer catalyst. rsc.orgresearchgate.net |

Implementing these energy-efficient technologies for the synthesis of Methyl 2-(4-acetylphenoxy)acetate could lead to substantial savings in both energy costs and environmental impact.

Waste Reduction and Recycling Protocols in Chemical Manufacturing

The final principle of green chemistry focuses on preventing waste rather than treating or cleaning it up after it has been created. In the synthesis of Methyl 2-(4-acetylphenoxy)acetate, waste is generated in the form of the inorganic salt byproduct (e.g., KCl), spent solvents, and unreacted starting materials.

Waste Reduction:

Catalysis: Using efficient catalysts, such as phase-transfer catalysts, can drive the reaction to completion, maximizing the conversion of reactants to product and minimizing the amount of unreacted materials in the waste stream. crdeepjournal.org

Process Optimization: Fine-tuning reaction conditions (temperature, concentration, stoichiometry) can improve selectivity and reduce the formation of unwanted side-products. numberanalytics.com

Recycling Protocols: Solvent recycling is a critical component of sustainable chemical manufacturing. esrg.de Used solvents from the reaction and purification steps can often be recovered and reused. The most common method for solvent recycling is distillation, where the solvent is separated from contaminants based on differences in boiling points. simplesolvents.commaratek.com This is applicable to many of the solvents used in ether synthesis. For instance, in processes involving esterification, residual acids and alcohols can be recovered and purified for reuse. esrg.de Developing a robust recycling loop for the chosen solvent can dramatically reduce both waste disposal costs and the need for purchasing virgin solvent. seqens.comoc-praktikum.de

Future Research Directions and Emerging Trends in Methyl 2 4 Acetylphenoxy Acetate Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, moving from manual, batch-based processes to more automated and predictive approaches. chemai.io For a compound like Methyl 2-(4-acetylphenoxy)acetate, these technologies offer significant potential to accelerate research and development. chemcopilot.com

Future research will likely focus on developing predictive models for the synthesis and modification of Methyl 2-(4-acetylphenoxy)acetate. AI algorithms can be trained on large datasets from documented chemical reactions to identify patterns and predict outcomes for new, unseen reactions with high reliability. chemcopilot.com These models can analyze a multitude of variables—including reactants, catalysts, solvents, temperature, and pressure—to forecast reaction yields and the formation of by-products. chemcopilot.comrjptonline.org

Table 1: Potential Applications of AI/ML in Methyl 2-(4-acetylphenoxy)acetate Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Using algorithms to forecast the yield and purity of Methyl 2-(4-acetylphenoxy)acetate synthesis under various conditions. rjptonline.org | Reduced number of trial-and-error experiments, faster discovery of optimal reaction parameters. |

| Synthesis Route Planning | Employing AI to design novel and efficient synthetic pathways to Methyl 2-(4-acetylphenoxy)acetate and its derivatives. | Discovery of new, more sustainable, or cost-effective manufacturing processes. |

| Process Optimization | Utilizing machine learning to fine-tune reaction parameters (e.g., temperature, catalyst loading) in real-time for maximum efficiency. chemai.io | Higher yields, improved purity, and lower production costs. |

| Virtual Screening | Screening virtual libraries of catalysts or reactants to identify the most promising candidates for specific transformations involving the compound. | Accelerated discovery of new reactions and catalysts. |

Development of Novel Catalytic Systems for Sustainable and Selective Synthesis

The synthesis of esters like Methyl 2-(4-acetylphenoxy)acetate often relies on traditional catalytic methods. However, there is a significant trend towards developing more sustainable and selective catalytic systems. Future research is expected to focus on catalysts that are not only highly efficient but also environmentally benign and recyclable.

One promising area is the development of organophotoredox catalysts. Recent studies have shown that simple phenol (B47542) derivatives can act as efficient, fully recyclable photocatalysts for certain organic transformations. acs.org This opens up the possibility of designing phenol-based catalytic systems, perhaps derived from the core structure of Methyl 2-(4-acetylphenoxy)acetate itself, for use in light-driven reactions. Such systems would offer a greener alternative to heavy metal catalysts.

Another key direction is the design of catalysts that offer high selectivity. For a molecule with multiple reactive sites like Methyl 2-(4-acetylphenoxy)acetate (the acetyl group, the ester, and the aromatic ring), achieving selectivity is crucial for synthesizing specific derivatives. Future catalytic systems may involve shape-selective zeolites or metal-organic frameworks (MOFs) that can control which part of the molecule reacts.

The principles of green chemistry will be central to this research, emphasizing:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis.

Recyclable Catalysts: Developing catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. acs.org

Exploration of New Synthetic Transformations and Reactivities of the Compound

While the synthesis of Methyl 2-(4-acetylphenoxy)acetate is established, its full range of chemical reactivity remains a fertile ground for exploration. Future research will likely delve into new transformations of its key functional groups.

The ester group, for instance, is a versatile handle for further chemical modification. While phenols react very slowly with carboxylic acids, they react more readily with more reactive acylating agents like acid chlorides (e.g., ethanoyl chloride) and acid anhydrides (e.g., ethanoic anhydride) to form esters. libretexts.orgchemguide.co.uk The esterification of phenols is a key reaction, and understanding its nuances is critical. youtube.com The reactivity of phenols is lower than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the benzene (B151609) ring, making it less nucleophilic. youtube.com To overcome this, the phenol can first be converted to the more reactive phenoxide ion by reacting it with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk

Future studies could explore:

Selective Reduction: Developing methods to selectively reduce the acetyl group without affecting the ester functionality, or vice-versa, to create new bifunctional molecules.

Aromatic Ring Functionalization: Investigating electrophilic aromatic substitution reactions to introduce new substituents onto the benzene ring, thereby tuning the electronic and steric properties of the molecule.

Condensation Reactions: Utilizing the acetyl group's alpha-protons for aldol-type condensation reactions to build more complex molecular architectures.

Polymerization: Exploring the potential of Methyl 2-(4-acetylphenoxy)acetate or its derivatives as monomers for the synthesis of novel polymers with specific thermal or optical properties.

The reaction of phenols with iron(III) chloride to produce a colored complex is a well-known test for phenols. chemguide.co.uk This reactivity could be exploited for sensing applications.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Intermediate Detection

Understanding reaction mechanisms is fundamental to optimizing chemical processes. The development of advanced analytical techniques allows for real-time, in-situ monitoring of reactions, providing unprecedented insights into reaction kinetics, intermediate formation, and catalyst behavior.

For the synthesis and transformation of Methyl 2-(4-acetylphenoxy)acetate, future research will increasingly employ techniques such as:

In-situ Spectroscopy: Using probes for techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy directly within the reaction vessel. This allows for continuous tracking of the concentrations of reactants, products, and any transient intermediates.

Process Analytical Technology (PAT): Integrating these in-situ analytical techniques with automated process controls. This enables real-time adjustments to reaction conditions to maintain optimal performance and ensure product quality.

Sensor Integration for AI: The data generated from in-situ sensors can be fed into machine learning algorithms. chemai.io For example, sensors monitoring variables like color, temperature, and pressure can generate a wealth of data that AI models can use to predict reaction progress and final yield in real-time. chemai.io This synergy between advanced characterization and AI represents a powerful tool for accelerating chemical research and development. chemai.io

By using these advanced techniques, researchers can gain a much deeper understanding of the reaction pathways involved in the chemistry of Methyl 2-(4-acetylphenoxy)acetate, leading to more robust and efficient synthetic protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.